molecular formula C21H25NO3S B5568324 (3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol

(3R*,4R*)-3-cyclobutyl-4-methyl-1-{5-[(phenylthio)methyl]-2-furoyl}pyrrolidin-3-ol

Cat. No. B5568324
M. Wt: 371.5 g/mol
InChI Key: HVCDAIMTZXZWIE-VFNWGFHPSA-N
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Description

Synthesis Analysis

Synthesis of complex heterocyclic compounds often involves multicomponent reactions, asymmetric cycloadditions, or cyclization processes. For instance, the practical large-scale synthesis of related pyrrolidin-3-ol derivatives employs asymmetric 1,3-dipolar cycloaddition reactions, showcasing the methodology for constructing similar complex molecules with high stereochemical control (Kotian, Lin, El-Kattan, & Chand, 2005). Similarly, enantiomerically pure 4-substituted pyrrolidin-3-ols can be synthesized via asymmetric cycloadditions, providing insights into the stereochemical aspects and functional group introductions relevant to the target molecule (Karlsson & Högberg, 2001).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and Mass Spectroscopy are pivotal in elucidating the molecular structure of complex organic molecules. For instance, studies on heterocyclic compounds similar to the target molecule have utilized these techniques to reveal the crystal structure and the electronic properties, highlighting the importance of theoretical and experimental approaches in molecular structure analysis (Özdemir, Sönmez, Sen, Dinçer, & Özdemir, 2015).

Chemical Reactions and Properties

The chemical behavior of complex heterocyclic molecules is influenced by their functional groups and molecular framework. Cycloisomerization reactions, for instance, offer a route to synthesize furo[3,2-b]pyrroles and furo[3,2-b]pyridines, demonstrating the versatility of heterocyclic compounds in undergoing ring-closure reactions and forming diverse cyclic structures (Jury, Swamy, Yazici, Morgan, Willis, & Pyne, 2009).

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantiomeric Polyhydroxyalkylpyrrolidines Synthesis : Research demonstrates the synthesis of enantiomeric polyhydroxyalkylpyrrolidines, which are derived from cycloadducts obtained through 1,3-dipolar cycloaddition of sugar enones with azomethine ylides derived from natural amino acids. These compounds, resembling the furanose-like nature of trihydroxyalkyl pyrrolidines, were evaluated for their potential as inhibitors, though they showed no significant inhibitory activity at the concentrations tested (Oliveira Udry et al., 2016).

  • Asymmetric Cycloaddition for Pyrrolidin-3-ols : Another study focused on asymmetric 1,3-dipolar cycloaddition to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols, which serve as chiral building blocks for bioactive pyrrolidines. This method exemplifies a synthetic route to known glycosidase inhibitors, highlighting the potential for creating compounds with specific stereochemical configurations for targeted scientific applications (Karlsson & Högberg, 2001).

Applications in Catalysis and Biological Studies

  • Metal Ions Hydrazone Complexes : Studies on metal ions of hydrazone complexes interacting with nucleic acids and proteins, along with their antioxidant properties, shed light on the chemical versatility and biological relevance of these compounds. The research indicates that specific metal complexes can significantly influence biological systems, suggesting potential research applications in understanding drug interactions and antioxidative mechanisms (Sathyadevi et al., 2012).

  • Synthesis of Spiro-piperidin-4-ones : An atom-economic and stereoselective synthesis of spiro-piperidin-4-ones demonstrated their potential as antimycobacterial agents. This research highlights the application of such compounds in developing treatments against Mycobacterium tuberculosis and other pathogens, showcasing the therapeutic relevance of specialized pyrrolidine derivatives (Kumar et al., 2008).

properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[5-(phenylsulfanylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-15-12-22(14-21(15,24)16-6-5-7-16)20(23)19-11-10-17(25-19)13-26-18-8-3-2-4-9-18/h2-4,8-11,15-16,24H,5-7,12-14H2,1H3/t15-,21+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCDAIMTZXZWIE-VFNWGFHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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